2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide

Catalog No.
S2802668
CAS No.
955709-44-1
M.F
C22H26N2O3
M. Wt
366.461
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3...

CAS Number

955709-44-1

Product Name

2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

Molecular Formula

C22H26N2O3

Molecular Weight

366.461

InChI

InChI=1S/C22H26N2O3/c1-15(2)22(26)24-11-10-17-6-7-19(13-18(17)14-24)23-21(25)12-16-4-8-20(27-3)9-5-16/h4-9,13,15H,10-12,14H2,1-3H3,(H,23,25)

InChI Key

BEISSZNBWPIIDM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC

Solubility

not available

The compound 2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a complex organic molecule characterized by its unique structure that includes a methoxyphenyl group and a tetrahydroisoquinoline moiety. Its molecular formula is C22H28N2O4C_{22}H_{28}N_{2}O_{4}, and it is known for its potential applications in medicinal chemistry due to its intricate arrangement of functional groups, which may confer various biological activities.

The chemical reactivity of this compound can be attributed to the presence of the acetamide functional group, which can undergo hydrolysis under acidic or basic conditions. Additionally, the tetrahydroisoquinoline structure can participate in various electrophilic substitution reactions due to the electron-rich nature of the aromatic ring. The methoxy group enhances the nucleophilicity of the aromatic ring, making it susceptible to electrophiles.

Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide exhibit notable biological activities. These may include:

  • Antimicrobial properties: Compounds with similar structures have been shown to possess antibacterial and antifungal activities.
  • Anticancer effects: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.
  • Neuroprotective effects: Certain isoquinoline derivatives are recognized for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

The synthesis of 2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the tetrahydroisoquinoline backbone: This can be achieved through cyclization reactions involving appropriate precursors.
  • Acylation reaction: The tetrahydroisoquinoline is then reacted with 2-(4-methoxyphenyl)acetamide in the presence of coupling agents such as dicyclohexylcarbodiimide to form the final product.
  • Purification: The resultant compound is purified using techniques like column chromatography.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Research: It can be utilized in studies exploring the mechanisms of action of isoquinoline derivatives.
  • Agriculture: If antimicrobial properties are confirmed, it could be explored for use in agricultural applications as a biopesticide.

Interaction studies involving this compound typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Techniques such as molecular docking and in vitro assays are commonly employed to evaluate these interactions.

Several compounds share structural similarities with 2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-(4-Methoxyphenyl)acetamideC9H11NO2C_{9}H_{11}NO_{2}Simpler structure; used as an analgesic
1-(4-Methoxyphenyl)-5-methyl-N'-carboxylic acid hydrazoneC14H16N4OC_{14}H_{16}N_{4}OExhibits anticancer activity; contains hydrazone functionality
1,2,3,4-Tetrahydroisoquinoline derivativesVariesKnown for diverse biological activities; core structure shared

Uniqueness

The uniqueness of 2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide lies in its specific combination of functional groups and structural features that may enhance its biological efficacy compared to simpler analogs. The incorporation of both methoxy and tetrahydroisoquinoline structures may provide synergistic effects not seen in other compounds.

XLogP3

3

Dates

Modify: 2023-08-17

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